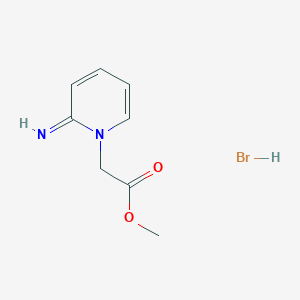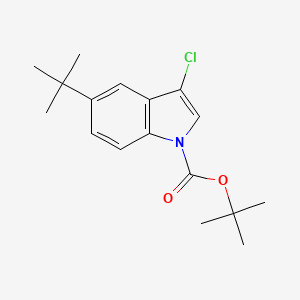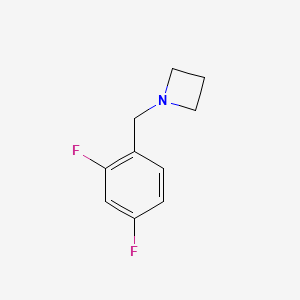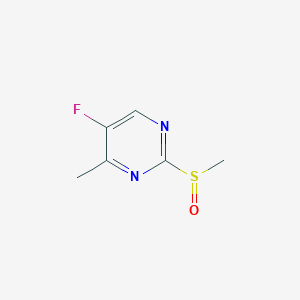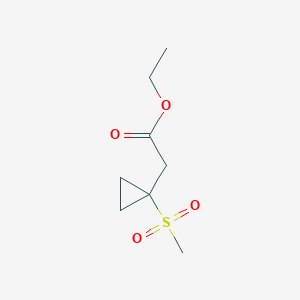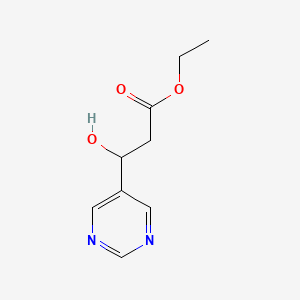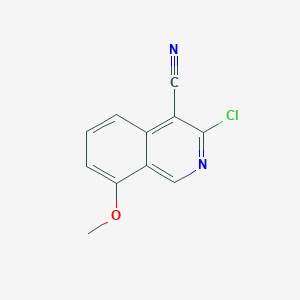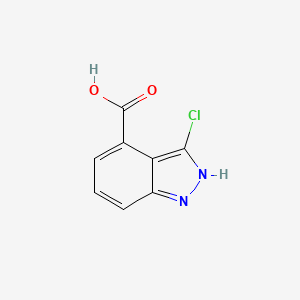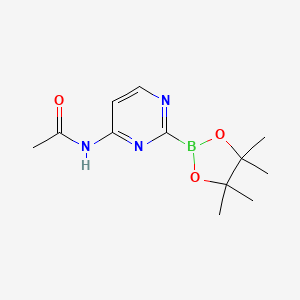
3-Chloro-6-iodo-2,4-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-iodo-2,4-dimethylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and iodine atoms at the 3rd and 6th positions, respectively, along with two methyl groups at the 2nd and 4th positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the halogenation of 2,4-dimethylpyridine. The process typically includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-Chloro-6-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.
科学研究应用
3-Chloro-6-iodo-2,4-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, such as ligands for catalysis and components of organic electronic devices.
作用机制
The mechanism of action of 3-Chloro-6-iodo-2,4-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
相似化合物的比较
Similar Compounds
3-Chloro-2,4-dimethylpyridine: Lacks the iodine atom at the 6th position.
6-Iodo-2,4-dimethylpyridine: Lacks the chlorine atom at the 3rd position.
2,4-Dimethylpyridine: Lacks both halogen atoms.
Uniqueness
3-Chloro-6-iodo-2,4-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions in chemical reactions. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts, making it valuable for specific synthetic applications.
属性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC 名称 |
3-chloro-6-iodo-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 |
InChI 键 |
CIYLUVDPCHGEJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1Cl)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


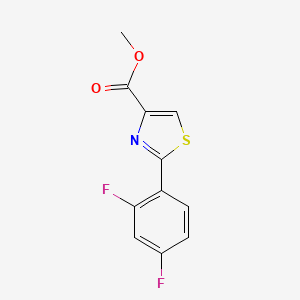
![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
